3-(4-Butoxyphenyl)acrylic acid
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Overview
Description
“3-(4-Butoxyphenyl)acrylic acid” is a chemical compound that belongs to the class of phenyl acrylic acid derivatives. It has a molecular weight of 220.27 . The IUPAC name for this compound is (2E)-3-(4-butoxyphenyl)-2-propenoic acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4-n-alkoxybenzaldehydes were synthesized by refluxing 4-hydroxybenzaldehyde with corresponding n-alkyl bromides in the presence of potassium carbonate and acetone as a solvent . The resulting 4-n-alkoxybenzaldehydes were reacted with malonic acid to yield corresponding trans-4-n-alkoxy cinnamic acids .Molecular Structure Analysis
The molecular formula of “3-(4-Butoxyphenyl)acrylic acid” is C13H16O3 . The InChI code for this compound is 1S/C13H16O3/c1-2-3-10-16-12-7-4-11(5-8-12)6-9-13(14)15/h4-9H,2-3,10H2,1H3,(H,14,15)/b9-6+ .Physical And Chemical Properties Analysis
“3-(4-Butoxyphenyl)acrylic acid” is a beige solid .Scientific Research Applications
Polymerization and Material Science
Acrylic acid and its derivatives, including cinnamic acid derivatives which share a similar functional group, play a critical role in polymerization processes. These compounds are utilized in creating polymers with specific characteristics, such as enhanced toughness and biocompatibility. For instance, studies have explored the polymerization of acrylic acid for biomedical uses, highlighting its effectiveness in surface modifications of biomaterials to improve interactions with biological tissues (Rim Bitar et al., 2018). This demonstrates the potential for 3-(4-Butoxyphenyl)acrylic acid in similar applications, where its specific properties could be harnessed for advanced material design.
Biomedical Applications
Derivatives of acrylic and cinnamic acid have been extensively studied for their anticancer potentials. The unique chemical structure of these compounds, including the presence of phenyl acrylic acid functionality, allows for a variety of reactions that can be tailored for specific medicinal purposes. A review highlights the synthesis and biological evaluation of various cinnamic acid derivatives in anticancer research, underscoring their underutilized potential in medicinal chemistry (P. De et al., 2011). This suggests that 3-(4-Butoxyphenyl)acrylic acid could also be explored for its bioactivity, particularly in the development of novel anticancer agents.
Surface Functionalization for Biomedical and Biosensor Applications
The functionalization of surfaces using acrylic acid derivatives for biomedical and biosensor applications is another area of significant interest. Techniques such as plasma polymerization of acrylic acid allow for the creation of thin films with specific surface chemistries conducive to biomedical applications, including tissue regeneration and biomolecule immobilization (F. Brétagnol et al., 2006). These applications underscore the versatility of acrylic acid derivatives in creating biocompatible interfaces, suggesting a similar potential for 3-(4-Butoxyphenyl)acrylic acid in designing innovative biomedical devices.
Advanced Material Applications
The role of acrylic acid derivatives in the development of advanced materials, such as conducting polymers and hydrogels, is also noteworthy. These materials have applications ranging from organic electronics to drug delivery systems. For example, the modification of poly(3,4-ethylenedioxythiophene) with polystyrenesulfonate (PEDOT:PSS) demonstrates the utility of acrylic acid derivatives in enhancing the electrical conductivity of polymers for electronic applications (Hui Shi et al., 2015). Such findings indicate the potential for 3-(4-Butoxyphenyl)acrylic acid in the synthesis and improvement of materials for electronic and other high-tech applications.
Safety And Hazards
The compound is classified under GHS07 for safety . The hazard statements include H302, H315, H320, and H335, indicating that it can be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P302+P352, P280, and P305 +P351+P338, suggesting measures to prevent exposure and instructions in case of exposure .
properties
IUPAC Name |
(E)-3-(4-butoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-2-3-10-16-12-7-4-11(5-8-12)6-9-13(14)15/h4-9H,2-3,10H2,1H3,(H,14,15)/b9-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHNIBROSVVFRO-RMKNXTFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415303 |
Source
|
Record name | (E)-3-(4-butoxyphenyl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Butoxyphenyl)acrylic acid | |
CAS RN |
55379-96-9 |
Source
|
Record name | (E)-3-(4-butoxyphenyl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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